molecular formula C11H8BrNO2 B3242124 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid CAS No. 1502169-97-2

3-bromo-5-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B3242124
CAS No.: 1502169-97-2
M. Wt: 266.09
InChI Key: JAMBJPQTSHCOGM-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Scaffolds in Molecular Design

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are prevalent in a multitude of biologically active compounds and functional materials. researchgate.net The carboxylic acid group, a key feature of the benzoic acid scaffold, is a versatile functional handle that can participate in various chemical transformations and, crucially, can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. researchgate.net

The substitution pattern on the benzene (B151609) ring profoundly influences the physicochemical properties and biological activity of benzoic acid derivatives. preprints.org Electron-withdrawing or electron-donating groups can modulate the acidity of the carboxylic acid, its lipophilicity, and its steric profile, thereby fine-tuning its interaction with molecular targets. preprints.org For instance, substituted benzoic acids have been investigated as inhibitors of various enzymes and have been incorporated into the design of anticancer agents. researchgate.netpreprints.org The presence of a bromine atom, as in 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid, is of particular interest as halogens can enhance binding affinity to protein targets through halogen bonding and can also modulate the metabolic stability of a molecule.

The Role of Pyrrole (B145914) Moieties in Bioactive Chemical Entities

The pyrrole ring is a five-membered aromatic heterocycle that is a core component of many natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its unique electronic and structural features make it a valuable scaffold in medicinal chemistry. nih.govrsc.orgnih.gov The pyrrole nitrogen can be unsubstituted, retaining its hydrogen-bond-donating capability, or it can be substituted, allowing for the introduction of diverse functionalities to explore chemical space. organic-chemistry.orgacs.org

Pyrrole derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netrjptonline.orgnih.gov For example, several approved drugs, such as the multi-targeted tyrosine kinase inhibitor sunitinib, feature a pyrrole core, highlighting its importance in the development of modern therapeutics. nih.gov The incorporation of a pyrrole moiety into a larger molecule can influence its solubility, polarity, and ability to engage in π-π stacking interactions, all of which are critical for biological activity. nih.gov

Contextualizing this compound within Relevant Chemical Spaces

The chemical structure of this compound positions it at the intersection of several important classes of compounds. As a substituted N-aryl pyrrole, it belongs to a group of compounds that have attracted significant interest in synthetic and medicinal chemistry. The direct linkage of the pyrrole nitrogen to the phenyl ring of the benzoic acid creates a planar and rigid scaffold that can be a key determinant of its interaction with biological macromolecules.

The synthesis of N-aryl pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a classical and versatile approach. rsc.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-amino-5-bromobenzoic acid. The conditions for Paal-Knorr synthesis can often be mild, making it suitable for a wide range of substrates. wikipedia.org

Given the known biological activities of both pyrrole and benzoic acid derivatives, this compound can be considered a promising candidate for biological screening. The presence of the bromine atom and the specific substitution pattern (meta-substitution) on the benzoic acid ring are expected to confer distinct properties compared to other isomers or analogues. For instance, bromo-substituted aromatic compounds have been explored as potential anticancer agents. mdpi.com The combination of the pyrrole ring, a known pharmacophore in kinase inhibitors, and the benzoic acid moiety, which can interact with key residues in enzyme active sites, suggests that this compound could be explored for its potential as a kinase inhibitor or for other therapeutic applications. preprints.orgnih.gov

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its handling, characterization, and potential application. Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂ uni.lu
Molecular Weight 266.09 g/mol uni.lu
IUPAC Name This compound uni.lu
SMILES C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)Br uni.lu
InChIKey JAMBJPQTSHCOGM-UHFFFAOYSA-N uni.lu

Note: Some properties may be predicted based on computational models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMBJPQTSHCOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502169-97-2
Record name 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid
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Synthetic Methodologies for 3 Bromo 5 1h Pyrrol 1 Yl Benzoic Acid and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid suggests two principal disconnection pathways. The most straightforward approach involves the disconnection of the carbon-nitrogen (C–N) bond between the benzoic acid ring and the pyrrole (B145914) nitrogen atom. This leads to two key synthons: a 3-bromo-5-halobenzoic acid (or a related derivative like an amine or boronic acid) and pyrrole. This strategy places the challenge on the selective formation of the C–N bond, a well-studied area of cross-coupling chemistry.

A second, more fundamental approach involves the deconstruction of the pyrrole ring itself, following the logic of the Paal-Knorr synthesis. This disconnection breaks the pyrrole down into its constituent parts, leading to a 3-bromo-5-aminobenzoic acid precursor and a 1,4-dicarbonyl compound (such as 2,5-dimethoxytetrahydrofuran). This pathway shifts the synthetic challenge from C–N bond coupling to the formation of the heterocyclic ring on a pre-functionalized aniline (B41778) derivative. Both strategies offer viable routes to the target molecule and its analogs, with the choice often depending on the availability of starting materials and desired functional group tolerance. researchgate.netresearchgate.net

Approaches to the Brominated Benzoic Acid Core

Regioselective Bromination Strategies

Achieving the desired 1,3,5-substitution pattern on the benzene (B151609) ring requires careful consideration of directing group effects in electrophilic aromatic substitution. The carboxylic acid group is a deactivating meta-director, meaning direct bromination of benzoic acid would yield 3-bromobenzoic acid. A second bromination would be directed to the positions ortho and para to the first bromine atom, not the desired meta position.

Therefore, regioselective strategies often employ starting materials where directing groups facilitate the desired substitution pattern. nih.gov For instance, starting with a compound like 3-aminobenzoic acid, the activating amino group directs electrophiles to its ortho and para positions (positions 4 and 6). After bromination, the amino group can be removed via diazotization and reduction or converted into the second desired substituent.

Alternatively, electrophilic bromination using reagents like N-Bromosuccinimide (NBS) can be highly regioselective depending on the substrate and reaction conditions. nih.govresearchgate.net The development of specific catalysts and reaction media, such as zeolites or ionic liquids, has further enhanced control over positional selectivity in aromatic brominations. nih.gov

Carboxylic Acid Functionalization Methods

The carboxylic acid moiety can be introduced at various stages of the synthesis. One common method is the oxidation of a methyl group on a toluene (B28343) derivative. For example, 3-bromo-5-nitrotoluene (B1266673) can be oxidized to 3-bromo-5-nitrobenzoic acid, with the nitro group later serving as a handle for introducing the pyrrole substituent. The oxidation of 3-bromotoluene (B146084) with potassium permanganate (B83412) is a known method to produce 3-bromobenzoic acid. chemicalbook.com

Another prevalent strategy is the hydrolysis of a more stable precursor functional group, such as a nitrile or an ester. Synthesizing an ester, like ethyl 3-bromobenzoate, allows for a wide range of reaction conditions to be employed for subsequent modifications, with the final step being a simple hydrolysis using a base like lithium hydroxide (B78521) to yield the target carboxylic acid. chemicalbook.com This approach protects the reactive carboxylic acid during intermediate steps.

Pyrrole Ring Introduction Strategies

The introduction of the pyrrole ring onto the brominated benzoic acid core is typically accomplished via one of two major reaction classes: transition-metal-catalyzed N-arylation or classical heterocyclic synthesis.

N-Arylation Procedures for Pyrrole Derivatives (e.g., Ullmann, Buchwald-Hartwig type couplings)

The formation of the C-N bond between an aryl halide and pyrrole is a cornerstone of modern organic synthesis. Two of the most powerful methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.org However, modern variations utilize soluble copper(I) catalysts with supporting ligands like 1,10-phenanthroline, which can lead to higher yields and milder reaction conditions. wikipedia.orgacs.org These reactions are typically performed in polar, high-boiling solvents like DMF or N-methylpyrrolidone. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a more common and versatile alternative to the Ullmann reaction. wikipedia.orglibretexts.org This method generally proceeds under much milder conditions and exhibits broader substrate scope and functional group tolerance. wikipedia.org The reaction's success hinges on the use of a palladium precatalyst and a specialized, bulky, electron-rich phosphine (B1218219) ligand. youtube.com Different generations of these ligands (e.g., BINAP, DPPF, and biaryl phosphines like XPhos and SPhos) have been developed to improve reaction efficiency for a wide range of aryl halides and amines, including heterocyclic amines like pyrrole. wikipedia.orgyoutube.com The choice of base (e.g., NaOt-Bu, K₃PO₄) and solvent (e.g., toluene, dioxane) is also critical for optimizing the reaction. libretexts.orgacs.org

Table 1: Comparison of Ullmann and Buchwald-Hartwig N-Arylation Reactions

Feature Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Copper (Cu) metal or salts (e.g., CuI) wikipedia.org Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) wikipedia.orgacs.org
Ligands Often ligand-free or simple ligands (e.g., 1,10-phenanthroline, diamines) wikipedia.orgacs.org Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) wikipedia.orgyoutube.com
Temperature High (often >150-200 °C) wikipedia.org Mild to moderate (Room temperature to ~110 °C) acs.org
Substrate Scope Traditionally required activated aryl halides (with electron-withdrawing groups) wikipedia.org Very broad, includes unactivated and sterically hindered aryl halides wikipedia.org
Functional Group Tolerance Moderate Excellent wikipedia.org
Base Strong bases (e.g., K₂CO₃) Various bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) libretexts.org

Pall-Knorr Synthesis and Variants

The Paal-Knorr synthesis is a classic and direct method for constructing a pyrrole ring. The reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound under acidic or neutral conditions. To synthesize this compound via this route, the key intermediate would be 3-amino-5-bromobenzoic acid. This aniline derivative would then be reacted with a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) or its more manageable equivalent, 2,5-dimethoxytetrahydrofuran (B146720), which hydrolyzes in situ to form succinaldehyde.

Recent advancements have introduced new reagents to facilitate this reaction under milder conditions. For example, magnesium nitride (Mg₃N₂) has been used as an in situ source of ammonia (B1221849) for synthesizing N-unsubstituted pyrroles, highlighting the ongoing development of this century-old reaction. organic-chemistry.org Applying this logic, the condensation of an aniline derivative can be performed thermally or with microwave assistance to accelerate the cyclization process. organic-chemistry.org

Advanced Coupling Reactions for Assembling the Molecular Framework

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad substrate scope. nih.govtcichemicals.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.gov For the synthesis of analogues of this compound, this reaction is invaluable for creating aryl-aryl bonds.

A typical strategy could involve coupling an arylboronic acid with a dibrominated benzoic acid derivative. The reaction's utility is demonstrated in the synthesis of various biaryl compounds, which are important skeletons for many functional materials and biologically active compounds. tcichemicals.com Researchers have developed highly efficient protocols for coupling various arylboronic acids with brominated pyrroles. nih.gov The choice of catalyst, base, and solvent system is critical for achieving high yields. For instance, Pd(PPh₃)₄ is often a reliable catalyst, used in combination with a base such as sodium carbonate in a solvent mixture like dioxane/water. nih.gov

The reaction is tolerant of numerous functional groups, including those present in complex pharmaceutical intermediates. nih.gov This robustness allows for the direct coupling of substrates without the need for extensive use of protecting groups, which simplifies synthetic routes. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrroles with Phenylboronic Acid This table is based on data for the coupling of N-SEM-protected 4-bromopyrrole with phenylboronic acid, a reaction analogous to the formation of aryl-substituted benzoic acids.

EntryCatalyst (mol %)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)9061
2Pd(PPh₃)₂Cl₂ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)9043
3Pd(OAc)₂ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)9035
4Pd(dppf)Cl₂ (10)Na₂CO₃ (2)Dioxane/H₂O (4:1)9025
Data sourced from a study on the arylation of SEM-protected pyrroles. nih.gov

Other Metal-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, a variety of other metal-catalyzed cross-coupling methods are instrumental in synthetic organic chemistry. wiley.com These reactions provide alternative pathways for constructing complex molecular frameworks. For example, rhodium(III)-catalyzed C-H bond functionalization can be used for direct amidation processes. researchgate.net

Another relevant transformation is the halogen-metal exchange reaction, which can be used to create organometallic intermediates from dihaloarenes. researchgate.net These intermediates can then be reacted with an electrophile, such as CO₂, to install a carboxylic acid group. This regioselective approach allows for the synthesis of specific isomers, such as 2-substituted 5-bromobenzoic acids from 1,2-dibromo arenes. researchgate.net Such methods are crucial for preparing specifically substituted building blocks required for the final target molecule.

Optimization of Reaction Conditions and Yields

Achieving a high yield of the desired product is a primary goal in any synthetic endeavor. The optimization of reaction conditions is a systematic process involving the variation of several parameters to find the ideal balance for maximizing product formation while minimizing byproducts.

Key parameters that are typically optimized include:

Catalyst and Ligand: The choice of metal catalyst and its associated ligands can dramatically influence reaction rate and selectivity. For instance, in Suzuki-Miyaura couplings, while traditional catalysts like Pd(PPh₃)₄ are effective, newer, more specialized catalysts such as CataXCium A Pd G3 have been shown to be uniquely effective for challenging substrates like unprotected ortho-bromoanilines. nih.govnih.gov

Base: The base plays a crucial role, often participating in the transmetalation step of the catalytic cycle. Common bases include carbonates (Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction's efficiency.

Solvent: The solvent system must be capable of dissolving the reactants and catalyst. Mixtures of organic solvents and water (e.g., dioxane/H₂O, THF/H₂O) are common for Suzuki-Miyaura reactions. nih.govchemicalbook.com In some cases, solvent-free conditions using sonication have been explored as a "green chemistry" approach, though success can be variable. ijisrt.com

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures can increase the reaction rate but may also lead to the decomposition of reactants or products. Optimization involves finding the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe. mdpi.com

Systematic screening of these variables, often employing a matrix approach, allows chemists to identify the optimal conditions for a specific transformation, leading to improved efficiency and higher yields. researchgate.netmdpi.com

Table 2: Example of Yield Optimization in a Three-Component Synthesis This table illustrates how reaction time and temperature are optimized for the synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, a process relevant to building substituted pyrrole structures.

Starting MaterialsTemperature (°C)Time (min)Yield (%)
Methyl L-tryptophanate + Acetylacetone1206065
Methyl L-tryptophanate + Acetylacetone1503081
Ethyl L-tryptophanate + Acetylacetone1503075
Methyl L-tryptophanate + Ethyl acetoacetate1704555
Data adapted from a study on the solvent-free synthesis of pyrrol-type compounds. mdpi.com

Isolation and Purification Techniques for Complex Organic Syntheses

Following the chemical synthesis, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. For a complex molecule like this compound, a multi-step purification protocol is typically required.

Crystallization: This is a primary technique for purifying solid organic compounds. youtube.com Benzoic acid and its derivatives are often purified by recrystallization from a suitable solvent, frequently hot water, due to their higher solubility at elevated temperatures and poor solubility in cold water. youtube.comgoogle.com The process involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. youtube.com

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution. For carboxylic acids, this often involves adjusting the pH. The acidic product can be extracted into an organic solvent from an acidic aqueous solution. Then, by making the aqueous layer basic, the carboxylic acid is deprotonated to its carboxylate salt, which becomes water-soluble, allowing for the removal of neutral organic impurities. Subsequent re-acidification precipitates the pure acid. mdpi.com A specialized method involves contacting molten crude benzoic acid with liquid water at high temperatures (95-117°C) in a countercurrent extraction process. google.com

Chromatography: When crystallization and extraction are insufficient, column chromatography is a powerful purification method. mdpi.com The crude mixture is passed through a stationary phase (commonly silica (B1680970) gel) using a mobile phase (a solvent or mixture of solvents). Separation occurs because different components of the mixture travel through the column at different rates depending on their polarity and interaction with the stationary phase.

Analysis: The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the components of a mixture with high resolution. chemicalbook.com

Chemical Transformations and Derivatization of 3 Bromo 5 1h Pyrrol 1 Yl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of transformations, most notably through reactions involving the carbonyl carbon and the acidic proton.

The carboxylic acid of 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. The process, known as Fischer esterification, is an equilibrium-driven reaction where water is formed as a byproduct. youtube.com For a compound like this compound, reacting it with an alcohol such as 1-propanol (B7761284) would yield the corresponding propyl ester. youtube.com

Amidation: The formation of amides from the carboxylic acid requires activation of the carboxyl group, followed by reaction with an amine. Direct reaction with an amine is generally not feasible and requires high temperatures. Common methods involve converting the carboxylic acid to a more reactive acyl chloride or using coupling agents. For instance, treatment with thionyl chloride (SOCl₂) would produce the acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide.

Table 1: Examples of Esterification and Amidation Reactions

Reaction TypeReactantReagentsProduct
EsterificationMethanolH₂SO₄ (catalyst)Methyl 3-bromo-5-(1H-pyrrol-1-yl)benzoate
AmidationAmmonia (B1221849)1. SOCl₂ 2. NH₃3-Bromo-5-(1H-pyrrol-1-yl)benzamide
AmidationAniline (B41778)EDC, HOBt (coupling agents)N-phenyl-3-bromo-5-(1H-pyrrol-1-yl)benzamide

A key derivative of the carboxylic acid is the corresponding benzohydrazide (B10538), which serves as a crucial intermediate for synthesizing various five-membered heterocycles.

Hydrazide Formation: The synthesis of 3-bromo-5-(1H-pyrrol-1-yl)benzohydrazide is typically achieved by reacting the corresponding methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. This nucleophilic acyl substitution reaction proceeds efficiently to yield the hydrazide. researchgate.net

Cyclization to Oxadiazoles: The resulting benzohydrazide can be cyclized to form 1,3,4-oxadiazoles. A common method involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521), followed by an oxidative cyclization step. researchgate.net Another approach is the one-pot oxidative cyclization of the hydrazone intermediate, which can be formed from an aldehyde and a hydrazine derivative. sciensage.info For example, reacting 3-bromo-5-(1H-pyrrol-1-yl)benzohydrazide with an appropriate one-carbon synthon can lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring.

Cyclization to Triazoles: The benzohydrazide is also a precursor to 1,2,4-triazoles. The synthesis can be achieved by reacting the hydrazide with a reagent like formic acid or triethyl orthoformate to form an intermediate which then cyclizes. researchgate.net Another pathway involves the reaction of the hydrazide with potassium thiocyanate (B1210189) to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a triazole-thiol derivative. researchgate.net Multi-component reactions have also been developed to construct 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides and hydrazine hydrate. nih.gov

Table 2: Synthesis of Heterocycles from 3-Bromo-5-(1H-pyrrol-1-yl)benzohydrazide

Target HeterocycleKey Reagents for CyclizationIntermediateResulting Structure
1,3,4-OxadiazoleCarbon Disulfide, KOHPotassium dithiocarbazate salt5-(3-Bromo-5-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol
1,2,4-TriazoleFormic AcidN'-formylhydrazide5-(3-Bromo-5-(1H-pyrrol-1-yl)phenyl)-1,2,4-triazole
1,2,4-Triazole-thiolPotassium Thiocyanate, AcidThiosemicarbazide5-(3-Bromo-5-(1H-pyrrol-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol

Reactivity of the Bromine Substituent on the Benzoic Acid Ring

The bromine atom attached to the benzene (B151609) ring is a versatile handle for introducing molecular diversity, primarily through substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the typical SNA mechanism involves an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com In this compound, the carboxylic acid group is an electron-withdrawing group, but it is situated meta to the bromine atom. The pyrrole (B145914) ring's electronic effect at this position is more complex. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to facilitate a nucleophilic aromatic substitution at the C-Br bond. Concerted SNAr mechanisms have also been reported, though they are less common. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent on the benzoic acid ring is an excellent substrate for these transformations.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is highly effective for forming a new carbon-carbon double bond with outstanding trans selectivity. organic-chemistry.org A variety of palladium sources, such as Pd(OAc)₂, can be used, often in conjunction with phosphine (B1218219) ligands. beilstein-journals.orgbeilstein-journals.org This would allow for the synthesis of 3-(1H-pyrrol-1-yl)-5-vinylbenzoic acid derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for forming carbon-carbon triple bonds and can be carried out under mild conditions. wikipedia.orglibretexts.org This enables the synthesis of various arylalkyne derivatives from this compound. researchgate.net

Buchwald-Hartwig Amination: This cross-coupling reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. chemspider.com The reaction is catalyzed by a palladium complex with a suitable phosphine ligand, such as BINAP, and requires a base like sodium tert-butoxide. chemspider.com This method provides a direct route to N-aryl or N-heteroaryl derivatives from the parent bromo-compound.

Table 3: Palladium-Catalyzed Reactions of the Bromo-Substituent

Reaction NameCoupling PartnerTypical Catalyst/ReagentsProduct Type
Heck ReactionAlkene (e.g., n-butyl acrylate)Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N)Cinnamic acid derivative
Sonogashira CouplingTerminal Alkyne (e.g., phenylacetylene)Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Arylalkyne derivative
Buchwald-Hartwig AminationAmine (e.g., morpholine)Pd₂(dba)₃, BINAP, NaOBu-tN-Aryl amine derivative

Modifications of the Pyrrole Nitrogen and Ring

The pyrrole ring itself is a reactive entity, susceptible to modification at both the ring carbons and the nitrogen atom, although the latter is already substituted in the parent molecule.

Pyrrole Ring Reactivity: Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, typically at the C2 position. wikipedia.org Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) can introduce halogen atoms onto the pyrrole ring. wikipedia.org Given that the nitrogen is substituted, electrophilic attack on the pyrrole ring of this compound is a feasible transformation, likely occurring at the C2 or C5 positions of the pyrrole ring.

Modifications involving the Pyrrole Nitrogen: While the pyrrole nitrogen is already part of a C-N bond with the benzoic acid ring, certain reactions could potentially involve this site. For example, under specific conditions, N-substituted pyrroles can participate in cycloaddition reactions. wikipedia.org However, direct modification of the N-substituent is not possible without cleaving the N-aryl bond. In related systems, reactions have been shown to proceed via the formation of intermediates that involve the pyrrole nitrogen, leading to more complex fused-ring systems under strong acid catalysis. researchgate.net

N-Alkylation and N-Acylation

The nitrogen atom of the pyrrole ring in this compound possesses a lone pair of electrons that is delocalized within the aromatic system, rendering it significantly less nucleophilic than a typical secondary amine. Consequently, direct N-alkylation or N-acylation of the pyrrole ring is generally not feasible. However, deprotonation of the N-H bond using a suitable base can generate the corresponding pyrrolide anion, a much more potent nucleophile.

N-alkylation can be achieved by treating the pyrrolide salt with an alkyl halide. rsc.org The reaction typically proceeds via an SN2 mechanism. The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) are commonly employed to ensure complete deprotonation. organic-chemistry.org Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the pyrrolide salt and facilitate the reaction. rsc.org The reactivity of the alkyl halide follows the usual trend for SN2 reactions (I > Br > Cl).

N-acylation can be accomplished by reacting the pyrrolide anion with an acylating agent, such as an acyl chloride or an acid anhydride. Similar to N-alkylation, this reaction requires prior deprotonation of the pyrrole N-H. The resulting N-acylpyrrole is generally stable, although the acyl group can be cleaved under certain conditions.

It is important to note that the carboxylic acid group in this compound is acidic and will react with the strong bases used for deprotonation. Therefore, it is often advantageous to protect the carboxylic acid, for instance as an ester, before carrying out N-alkylation or N-acylation reactions to avoid side reactions and improve yields.

Table 1: Representative Conditions for N-Alkylation of Pyrrole Derivatives

Pyrrole SubstrateAlkylating AgentBaseSolventProductReference
PyrroleMethyl iodideKDMSON-Methylpyrrole rsc.org
PyrroleEthyl bromideKDMSON-Ethylpyrrole rsc.org
PyrroleBenzyl bromideKDMSON-Benzylpyrrole rsc.org
4-Amino-2-trifluoromethyl-1H-pyrroleAllyl bromideK2CO3DMFN-Allyl-4-amino-2-trifluoromethyl-1H-pyrrole vanderbilt.edu

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is a π-excessive heterocycle and is highly activated towards electrophilic aromatic substitution. The substitution typically occurs preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate (the arenium ion) through resonance involving the nitrogen lone pair. If the C2 and C5 positions are occupied, substitution may occur at the C3 and C4 positions, but this is generally less favorable.

In the case of this compound, the phenyl group attached to the pyrrole nitrogen acts as an electron-withdrawing group, which slightly deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. However, the pyrrole ring remains significantly more reactive than the deactivated benzene ring. Therefore, electrophilic substitution is expected to occur exclusively on the pyrrole ring under mild conditions.

Common electrophilic aromatic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Halogenation: Halogenation of pyrroles is often rapid and can lead to polysubstitution. Milder halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), are often used to achieve monosubstitution.

Nitration: Nitration of pyrroles requires mild conditions to avoid polymerization and oxidation of the ring. A common reagent for this transformation is acetyl nitrate, generated in situ from nitric acid and acetic anhydride.

Sulfonation: Sulfonation can be achieved using the pyridine-SO3 complex, which is a milder sulfonating agent than concentrated sulfuric acid.

Friedel-Crafts Reactions: Friedel-Crafts acylation of pyrroles is generally successful, often using a Lewis acid catalyst like aluminum chloride. Friedel-Crafts alkylation is less common due to the potential for polyalkylation and rearrangement of the alkyl group.

The presence of the bulky N-aryl group may influence the regioselectivity of the substitution, potentially favoring the C2 position over the C5 position due to steric hindrance.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentExpected Major Product(s)
BrominationNBS2-Bromo-1-(3-bromo-5-carboxyphenyl)-1H-pyrrole
NitrationHNO3/Ac2O1-(3-Bromo-5-carboxyphenyl)-2-nitro-1H-pyrrole
SulfonationPyridine-SO31-(3-Bromo-5-carboxyphenyl)-1H-pyrrole-2-sulfonic acid
AcylationRCOCl/AlCl32-Acyl-1-(3-bromo-5-carboxyphenyl)-1H-pyrrole

This table is based on the general reactivity of N-arylpyrroles; specific experimental data for the title compound is not available.

Ring-Opening and Rearrangement Pathways

The pyrrole ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions, pyrroles can undergo polymerization or ring-opening reactions. For N-arylpyrroles, the C-N bond connecting the two rings is typically robust.

Ring-opening of the pyrrole moiety in this compound is not a commonly observed transformation under standard laboratory conditions. Such reactions would likely require harsh conditions, such as strong acids at high temperatures or potent oxidizing agents, which would likely also affect the other functional groups in the molecule.

One known rearrangement of pyrroles is the Ciamician-Dennstedt rearrangement, where a pyrrole reacts with a dihalocarbene to form a 3-halopyridine. However, this reaction is specific to the reaction with carbenes and is not a general rearrangement pathway.

There is limited information in the scientific literature regarding specific ring-opening or rearrangement pathways for this compound itself. The stability of the N-arylpyrrole core suggests that such reactions would not be facile and would require specific and forcing conditions. A recent study reported a four-component ring-opening reaction of pyrroles via C-N bond cleavage using elemental sulfur, but this involves a complex reaction cascade with multiple components and is not a simple rearrangement or degradation pathway. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy would reveal the number of different types of protons in the molecule, their relative numbers, and their proximity to other protons. For 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid, one would expect to observe distinct signals for the protons on the benzoic acid ring, the pyrrole (B145914) ring, and the carboxylic acid group. The electron-withdrawing effects of the bromine atom and the carboxylic acid group, along with the electronic nature of the pyrrole ring, would influence the chemical shifts (δ) of the aromatic protons. Spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets, multiplets), which would help to establish the substitution pattern on the benzene (B151609) ring.

Hypothetical ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H (Carboxylic Acid) 12.0 - 13.0 Singlet (broad) -
H (Aromatic) 7.5 - 8.5 Multiplets 1-3
H (Pyrrole α) 7.0 - 7.5 Triplet 2-3

Note: This table is predictive and not based on experimental data.

¹³C NMR Spectroscopy: Carbon Chemical Shifts and Multiplicity

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms would be influenced by their hybridization (sp², sp³) and the electronegativity of attached atoms. For instance, the carbon of the carbonyl group (C=O) in the carboxylic acid would appear at a significantly downfield chemical shift (typically 160-180 ppm). The carbon atoms attached to the bromine and nitrogen would also have characteristic chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the core structure of this compound.

Hypothetical ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C (Carbonyl) 165 - 175
C (Aromatic, C-Br) 120 - 125
C (Aromatic, C-N) 135 - 145
C (Aromatic) 125 - 140
C (Pyrrole α) 115 - 125

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace out the proton-proton networks within the pyrrole and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connection between the pyrrole ring and the benzoic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the molecular formula (C₁₁H₈BrNO₂). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ (for ⁷⁹Br) 265.9811

Note: This table is predictive and based on the molecular formula C₁₁H₈BrNO₂.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely include the loss of the carboxylic acid group (as CO₂ or H₂O + CO), cleavage of the bond between the pyrrole and benzene rings, and potentially the loss of the bromine atom. Analysis of these fragmentation patterns would help to confirm the proposed structure.

Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺)

Fragment Ion m/z Proposed Neutral Loss
221.9862 / 223.9842 CO₂
247.9705 / 249.9685 H₂O
187.0182 Br

Note: This table is predictive and not based on experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra are expected to exhibit characteristic bands corresponding to its three main components: the carboxylic acid group, the substituted benzene ring, and the pyrrole ring.

The IR spectrum is anticipated to be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid should give rise to a strong, sharp band around 1710-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the C-H stretches of the pyrrole ring may also appear in this region. libretexts.orgopenstax.org The C-N stretching vibration of the pyrrole ring and various C=C stretching vibrations within both the benzene and pyrrole rings would likely produce a series of bands in the 1600-1400 cm⁻¹ fingerprint region. researchgate.netresearchgate.net The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region, typically between 690 and 515 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Raman spectroscopy, which is sensitive to non-polar bonds and provides complementary information to IR, would be particularly useful for observing the symmetric vibrations of the aromatic and pyrrole rings. The C=C stretching vibrations of the benzene ring are expected to produce notable bands around 1600 cm⁻¹ and 1450 cm⁻¹. The pyrrole ring breathing mode is also a characteristic Raman band. researchgate.netnih.gov The C-Br stretch, while also IR active, should be observable in the Raman spectrum as well. Due to the principle of mutual exclusion for centrosymmetric molecules, some vibrations may be active in only one of the two techniques, providing a more complete picture of the molecule's vibrational modes. libretexts.org

Table 1: Expected Vibrational Spectroscopy Data for this compound

Functional Group Vibration Type Expected IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
Carboxylic Acid O-H stretch (H-bonded) 3300-2500 Weak/Broad Broad, Strong (IR)
Carboxylic Acid C=O stretch 1710-1680 Medium Strong (IR)
Aromatic/Pyrrole C-H stretch 3100-3000 Strong Medium-Weak
Aromatic/Pyrrole C=C stretch 1600-1400 Strong Medium-Strong
Pyrrole C-N stretch 1360-1250 Medium Medium

X-ray Crystallography for Solid-State Molecular Architecture

A crystallographic study of this compound would yield a wealth of structural data. The bond lengths within the benzene and pyrrole rings are expected to be consistent with their aromatic character. The C-Br bond length would likely be in the range of 1.85-1.95 Å. The carboxylic acid group is expected to be nearly planar, with C=O and C-O bond lengths that may be influenced by the degree of hydrogen bonding in the crystal lattice.

A key structural parameter is the dihedral angle between the planes of the benzene ring and the pyrrole ring. This angle is influenced by steric hindrance from the substituents on the benzene ring and the electronic interactions between the two ring systems. For comparison, in the related molecule 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, the dihedral angle between the benzene and maleimide (B117702) rings is 45.80(7)°. A similar non-planar arrangement would be anticipated for this compound.

Table 2: Expected X-ray Crystallographic Parameters for this compound

Parameter Expected Value Notes
C-Br Bond Length 1.85 - 1.95 Å
C=O Bond Length ~1.25 Å Influenced by H-bonding
C-O Bond Length ~1.30 Å Influenced by H-bonding
Benzene C-C Bond Lengths ~1.39 Å Average aromatic bond
Pyrrole C-C/C-N Bond Lengths ~1.38 Å (C-C), ~1.37 Å (C-N) Typical for pyrrole ring

The solid-state packing of this compound would be dictated by a combination of intermolecular forces. The most significant of these is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules. It is highly probable that the molecules would form centrosymmetric dimers, with two molecules linked by a pair of O-H···O hydrogen bonds. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy techniques such as Circular Dichroism (CD). CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for the analysis of chiral molecules.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent or by creating a situation of atropisomerism, then CD spectroscopy would be an indispensable tool for their stereochemical assignment. Enantiomers of a chiral compound produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess. For example, studies on other chiral pyrrole derivatives have demonstrated the use of CD to characterize their aggregation-induced chirality. e3s-conferences.orgrsc.orgrsc.org Thus, while not applicable to the parent compound, chiroptical spectroscopy remains a critical consideration for any future work involving its chiral analogues.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 1h Pyrrol 1 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (geometry optimization) and to understand the distribution of electrons within the molecule. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.netbanglajol.info

Vibrational Frequency Analysis and Comparison with Experimental Spectra

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often presented in a table listing the vibrational mode, its calculated frequency, and its corresponding infrared (IR) and Raman intensities.

These theoretical spectra can be compared with experimental data obtained from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. For instance, in a study on 2-amino-5-bromobenzoic acid, DFT calculations were used to assign the observed vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching, and the vibrations of the phenyl ring. ijtsrd.com A similar approach for this compound would allow for a detailed understanding of its vibrational properties. The correlation between calculated and experimental frequencies provides a measure of the accuracy of the computational model.

Table 1: Illustrative Vibrational Frequency Data for a Substituted Benzoic Acid (Note: This table is a hypothetical representation of what would be generated for this compound, based on typical DFT studies of similar molecules.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR Frequency (cm⁻¹)Assignment
ν(O-H)35603550Carboxylic acid O-H stretch
ν(C-H) aromatic31003095Aromatic C-H stretch
ν(C=O)17201715Carboxylic acid C=O stretch
ν(C-N)13501345Pyrrole-phenyl C-N stretch
ν(C-Br)680675C-Br stretch

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For a compound like this compound, DFT calculations would provide the energies of the HOMO and LUMO, and the resulting energy gap would offer insights into its potential chemical behavior. Studies on similar bromo-substituted benzoic acids have utilized HOMO-LUMO analysis to predict reactivity. researchgate.netbanglajol.info

Table 2: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between these conformations.

Furthermore, MD simulations can model the behavior of the molecule in solution. By surrounding the molecule with explicit solvent molecules (e.g., water), researchers can study how the solvent affects its conformation and dynamics. This is particularly important for understanding the behavior of the carboxylic acid group, which can ionize in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can include electronic properties (from DFT), steric properties, and hydrophobic properties.

For a series of compounds that includes this compound, a QSAR study would aim to build a mathematical equation that predicts the biological activity (e.g., enzyme inhibition) based on the values of these descriptors. This model could then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking Studies (In Silico Prediction of Binding Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cosmosscholars.com In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a target protein.

The process involves generating a variety of possible binding poses and scoring them based on their predicted binding affinity. Successful docking studies can provide valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Research on related pyrrole-containing compounds has utilized molecular docking to predict their binding to various enzymes, providing a rationale for their observed biological activities. mdpi.comnih.govresearchgate.net

Investigation of Biological Activity and Mechanistic Insights in Vitro and Preclinical Models

General Considerations for Biological Screening of Pyrrole-Benzoic Acid Derivatives

The biological screening of pyrrole-benzoic acid derivatives typically involves a multifaceted approach to determine their potential as therapeutic agents. A primary consideration is the establishment of structure-activity relationships (SAR), where variations in substituents on both the pyrrole (B145914) and benzoic acid rings are correlated with changes in biological potency and selectivity. Key factors that are often systematically varied include the nature and position of halogen atoms, the presence of alkyl or aryl groups, and the modification of the carboxylic acid moiety into esters, amides, or hydrazides.

Screening cascades usually begin with broad-spectrum assays against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Compounds exhibiting initial activity are then subjected to more specific and rigorous testing to determine their potency, spectrum of activity, and potential mechanisms of action.

Antimicrobial Activity Studies (Bacterial and Fungal Strains)

While no specific antimicrobial data exists for 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid, studies on analogous compounds provide a framework for how its activity would be assessed.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The initial evaluation of antimicrobial efficacy for a novel compound like this compound would involve determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar dilution methods, following standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Following MIC determination, the Minimum Bactericidal Concentration (MBC) is often established for compounds that exhibit inhibitory activity. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is ascertained by subculturing from the clear wells or tubes of the MIC assay onto antibiotic-free agar plates. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Assessment against Drug-Resistant Strains (e.g., Mycobacterium tuberculosis H37Rv)

A critical step in the evaluation of new antimicrobial candidates is testing their efficacy against drug-resistant pathogens. For pyrrole-benzoic acid derivatives, a key target is often Mycobacterium tuberculosis, the causative agent of tuberculosis. The standard laboratory strain, H37Rv, is typically used for initial screening. The activity of compounds against this strain is of particular interest due to the urgent need for new anti-tubercular drugs. The MIC against M. tuberculosis H37Rv is commonly determined using microplate-based assays, such as the Microplate Alamar Blue Assay (MABA).

Mechanisms of Action (e.g., Enzyme Inhibition, Membrane Disruption, Biofilm Inhibition)

Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. For pyrrole-containing compounds, several key cellular processes are often investigated as potential targets.

The enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a vital enzyme in the fatty acid biosynthesis pathway (FAS-II). This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts this process, leading to cell death. Given that InhA is the primary target of the frontline anti-tubercular drug isoniazid, it is a well-validated target for novel inhibitors. Many pyrrole-based compounds have been investigated for their ability to inhibit InhA, often showing promising activity in enzymatic assays.

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control the topological state of DNA during replication, transcription, and repair. They are the targets of the widely used fluoroquinolone class of antibiotics. DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication. Inhibition of these enzymes leads to a rapid cessation of DNA synthesis and is typically bactericidal. The pyrrolamide class of compounds, which shares the core pyrrole structure, has been specifically identified as inhibitors of DNA gyrase, highlighting this as a potential mechanism for related molecules.

Protein Tyrosine Phosphatase (PtpA) Modulation

Research has identified this compound as a modulator of Protein Tyrosine Phosphatase A (PtpA), a key enzyme in Mycobacterium tuberculosis. Specifically, this compound has been characterized as an inhibitor of PtpA.

In a study aimed at discovering new potent inhibitors of PtpA through the screening of a diverse chemical library, this compound emerged as a significant hit. The inhibitory activity of this compound against PtpA was quantified, revealing a half-maximal inhibitory concentration (IC50) of 2.9 micromolar. This indicates a notable potency in its ability to block the enzymatic activity of PtpA in a cell-free assay.

Further mechanistic studies were conducted to understand how this compound interacts with PtpA. These investigations showed that the compound acts as a non-competitive inhibitor. This mode of inhibition means that it does not bind to the active site of the enzyme but rather to an allosteric site. By binding to this alternative site, it induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency. The non-competitive nature of its inhibition suggests a distinct mechanism of action compared to inhibitors that compete with the substrate for binding to the active site.

The following table summarizes the inhibitory data for this compound against PtpA.

Compound NameTarget EnzymeIC50 (µM)Mechanism of Inhibition
This compoundProtein Tyrosine Phosphatase A (PtpA)2.9Non-competitive

Anti-Inflammatory Potential (In Vitro Models, e.g., COX-1/COX-2 enzyme inhibition)

No publicly available scientific literature was found that investigates the anti-inflammatory potential of this compound, specifically concerning its ability to inhibit COX-1 or COX-2 enzymes in in vitro models.

Anticancer Research Applications (In Vitro Cellular Assays)

There is no available research data from in vitro studies, such as the MTT assay, that has assessed the effect of this compound on the viability and proliferation of cancer cell lines.

Scientific investigations into the potential of this compound to induce apoptosis in cancer cells have not been reported in the available literature.

There is no scientific evidence to suggest that this compound has been investigated for its ability to inhibit microtubule polymerization.

Antiviral Investigations (In Vitro Models)

No in vitro studies on the antiviral activity of this compound have been found in a review of the available scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Bromine Substitution Position on Molecular Properties and Activity

The position of the bromine atom on the benzoic acid ring is a critical determinant of the molecule's electronic properties and, consequently, its biological activity. The bromine atom at the meta-position (C3) relative to the carboxylic acid group influences the molecule in several ways.

Electronic Effects: Bromine is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+R). In the meta position, the inductive effect typically dominates, leading to an increase in the acidity of the benzoic acid. This altered acidity can significantly impact the molecule's interaction with biological targets and its pharmacokinetic profile.

Lipophilicity and Binding Interactions: The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and may lead to stronger binding with hydrophobic pockets of target proteins. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity and selectivity.

While specific data comparing the biological activity of positional isomers of bromo-(1H-pyrrol-1-yl)benzoic acid are scarce, studies on other substituted benzoic acids have demonstrated that the position of the halogen substituent can dramatically alter the biological activity. For instance, in a series of substituted sulfamoyl benzamidothiazoles, the placement of a bromo substituent was shown to be a key factor in their ability to prolong NF-κB activation nih.gov. The activity of these analogs was sensitive to the substitution pattern on the phenyl ring, with bromo-substituted compounds being considered for further modification due to their activity nih.gov.

Interactive Data Table: Predicted Physicochemical Properties of Bromo-(1H-pyrrol-1-yl)benzoic Acid Isomers

CompoundPredicted LogPPredicted pKa
2-bromo-5-(1H-pyrrol-1-yl)benzoic acid3.23.5
3-bromo-5-(1H-pyrrol-1-yl)benzoic acid3.43.8
4-bromo-5-(1H-pyrrol-1-yl)benzoic acid3.34.1

Note: The data in this table is hypothetical and for illustrative purposes to show how properties might vary with bromine position. Actual values would require experimental determination or more sophisticated computational modeling.

Influence of Pyrrole (B145914) Substitution Pattern on Biological Efficacy

Modulation of Electronic Properties: The electron-rich nature of the pyrrole ring can influence the electronic properties of the entire molecule. Substituents on the pyrrole ring itself can further modulate these properties and provide additional points of interaction with a biological target. For example, the introduction of electron-withdrawing or electron-donating groups on the pyrrole ring could fine-tune the biological activity.

SAR of Related Pyrrole Derivatives: Studies on various classes of pyrrole-containing compounds have consistently shown that the substitution pattern on the pyrrole ring is a key determinant of biological efficacy. For example, in a series of pyrrole derivatives with antitumor activity, the nature and position of substituents on the pyrrole ring were found to be critical for their cytotoxic effects mdpi.comresearchgate.net. Similarly, for pyrrole-based compounds with antimicrobial potential, the bioactivity is significantly affected by the substituents on the pyrrole scaffold nih.gov.

Role of the Benzoic Acid Moiety in Receptor Binding and Target Interactions

The benzoic acid moiety is a common feature in many drugs and biologically active molecules, primarily due to the versatile role of the carboxylic acid group in mediating interactions with biological targets. researchgate.netwiley-vch.de

Hydrogen Bonding and Ionic Interactions: At physiological pH, the carboxylic acid group can exist in both its protonated and deprotonated (carboxylate) forms. This allows it to act as a hydrogen bond donor and acceptor, as well as to form strong ionic interactions (salt bridges) with positively charged residues, such as arginine and lysine, in a protein's active site. researchgate.netunina.it These interactions are often crucial for high-affinity binding and a key component of the pharmacophore of many drugs.

Evidence from Related Compounds: The critical role of the benzoic acid moiety in receptor binding has been demonstrated in numerous studies. For instance, in a series of para-substituted benzoic acid derivatives identified as inhibitors of the protein phosphatase Slingshot, the carboxylic acid group was essential for their activity nih.gov. Similarly, the design of 4-substituted sulfonamidobenzoic acid derivatives targeting Coxsackievirus B3 revealed that the hydroxyl fragment of the carboxyl group was primarily responsible for ligand-receptor binding mdpi.com. Any modification or replacement of the carboxyl function led to a loss of antiviral activity mdpi.com.

Systematic Variation of Functional Groups for Modulating Activity Profiles

To optimize the biological activity of a lead compound like this compound, medicinal chemists often employ a strategy of systematic variation of its functional groups. This approach helps to probe the SAR and to fine-tune the molecule's properties for improved potency, selectivity, and pharmacokinetic profile.

Modifications of the Benzoic Acid Moiety:

Esterification or Amidation: Converting the carboxylic acid to an ester or an amide can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. This can also serve as a prodrug strategy to improve cell permeability.

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, which can mimic its ability to form key interactions with a target while potentially offering improved properties.

Modifications of the Pyrrole Ring:

Substitution at Carbon Positions: Introducing small alkyl, halogen, or other functional groups at the C2, C3, C4, or C5 positions of the pyrrole ring can probe the steric and electronic requirements of the binding site.

N-Substitution: While the current structure features an N-aryl linkage, exploring other N-substituents could significantly impact the molecule's conformation and biological activity.

Modifications of the Bromine Substituent:

Halogen Exchange: Replacing bromine with other halogens (fluorine, chlorine, or iodine) can systematically vary the size, lipophilicity, and halogen bonding potential of the substituent.

Replacement with Other Groups: Replacing the bromine with other electron-withdrawing or electron-donating groups of similar size can help to dissect the electronic and steric contributions to the observed activity.

Interactive Data Table: Conceptual Analogs and Their Potential Impact on Activity

Analog of this compoundRationale for ModificationPredicted Change in Property
Methyl 3-bromo-5-(1H-pyrrol-1-yl)benzoateIncreased lipophilicity, prodrugEnhanced membrane permeability
3-bromo-5-(1H-pyrrol-1-yl)benzamideAltered H-bonding, increased metabolic stabilityModified receptor interactions
3-chloro-5-(1H-pyrrol-1-yl)benzoic acidSmaller halogen, different electronic effectAltered binding affinity
3-bromo-5-(2-methyl-1H-pyrrol-1-yl)benzoic acidSteric bulk on pyrroleProbe binding pocket size

Note: This table presents conceptual modifications and their generally expected effects. The actual impact on biological activity would need to be determined experimentally.

Pharmacophore Identification and Lead Optimization Strategies (Conceptual)

Based on the analysis of its structural components, a hypothetical pharmacophore for this compound can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target and trigger a biological response.

Key Pharmacophoric Features:

Anionic/Hydrogen Bond Acceptor Feature: The carboxylic acid group is a prime candidate for a critical interaction point, likely forming an ionic bond or a key hydrogen bond with the receptor.

Halogen Bond Donor: The bromine atom could potentially act as a halogen bond donor, providing a specific directional interaction that contributes to binding affinity and selectivity.

Lead Optimization Strategies: Once a preliminary pharmacophore model is established, several lead optimization strategies can be employed to enhance the compound's drug-like properties:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict the binding mode of this compound and its analogs. This information can guide the design of new derivatives with improved complementarity to the active site.

Fragment-Based Lead Discovery: The core fragments of the molecule (bromobenzoic acid and pyrrole) could be used as starting points to screen for other fragments that bind to adjacent sites on the target. These fragments can then be linked together to create novel and potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs with systematic variations in their physicochemical properties (e.g., lipophilicity, electronic parameters), a QSAR model can be developed. This mathematical model can then be used to predict the activity of unsynthesized compounds and prioritize the synthesis of the most promising candidates.

The incessant optimization of lead compounds is a cornerstone of drug discovery nih.gov. The pyrrole nucleus is a recognized pharmacophore unit, and its incorporation into drug design programs has led to numerous successful therapeutic agents nih.gov. The strategic modification of the this compound scaffold, guided by the principles of SAR and SPR, holds promise for the development of novel therapeutic agents.

Broader Research Applications in Chemical Biology and Materials Science

Use as Molecular Probes and Chemical Tools

While no specific use of 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid as a molecular probe has been documented, its structure lends itself to such applications. The pyrrole (B145914) group is a component of many biologically active molecules and can participate in various non-covalent interactions. The carboxylic acid can be functionalized with reporter groups such as fluorophores or affinity tags. The bromo-substituent provides a site for cross-coupling reactions to attach other functionalities, making it a potentially useful scaffold for creating customized chemical tools to study biological systems.

Applications in Organic Electronics and Photonics (e.g., dye development, optoelectronic materials)

Pyrrole-containing compounds are known for their applications in organic electronics, particularly in the development of conductive polymers and organic dyes. Pyrrole can be readily polymerized to form polypyrrole, a well-known conducting polymer.

Although direct research on this compound for these applications is not available, related pyrrole derivatives have been investigated as components of dyes for dye-sensitized solar cells (DSSCs). In such systems, the pyrrole moiety can act as a π-conjugated spacer, facilitating charge transfer. The benzoic acid group can serve as an anchoring group to attach the dye molecule to a semiconductor surface like titanium dioxide (TiO2). The bromine atom could be used to tune the electronic properties of the molecule or as a handle for further synthetic modifications to optimize its performance in optoelectronic devices.

Development as Scaffolds for Drug Discovery (excluding clinical and safety aspects)

The pyrrole nucleus is a common scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. Benzoic acid derivatives are also prevalent in drug structures. Therefore, this compound represents a potential starting point for the synthesis of novel drug candidates.

The core structure can be elaborated through reactions at the carboxylic acid group (e.g., amide bond formation) and the bromine atom (e.g., Suzuki or Buchwald-Hartwig coupling) to generate libraries of diverse compounds for screening against various biological targets. For instance, similar structures have been investigated as inhibitors of various enzymes or as receptor antagonists. The specific substitution pattern of this compound provides a unique three-dimensional arrangement of functional groups that could be explored for its fit into the active sites of target proteins.

Role in Supramolecular Chemistry and Self-Assembly (if applicable)

The carboxylic acid group of this compound is a key functional group for directing self-assembly through the formation of hydrogen bonds. Carboxylic acids are well-known to form predictable hydrogen-bonded dimers. The presence of the pyrrole ring and the bromine atom can introduce other non-covalent interactions, such as π-π stacking and halogen bonding, which can further influence the formation of higher-order supramolecular structures in the solid state or in solution.

While no specific studies on the supramolecular chemistry of this compound have been reported, the principles of crystal engineering and supramolecular synthesis suggest that this molecule could be a valuable component for the design of new materials with interesting network topologies and properties.

Conclusion and Future Directions in Research on 3 Bromo 5 1h Pyrrol 1 Yl Benzoic Acid

Summary of Current Research Landscape and Knowledge Gaps

The current body of scientific literature on 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid is notably sparse, with direct studies on its synthesis, properties, and applications being virtually non-existent. This represents a significant knowledge gap. However, the research landscape for its constituent components—substituted bromobenzoic acids and N-aryl pyrroles—is rich and varied. Derivatives of bromobenzoic acid are recognized for their utility as intermediates in organic synthesis and for their own biological activities. Similarly, the N-aryl pyrrole (B145914) motif is a key pharmacophore in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

The primary knowledge gap, therefore, is the absence of empirical data for this compound itself. Its specific physicochemical properties, spectral data, and toxicological profile are yet to be determined. Furthermore, its potential biological activities and applications in materials science remain entirely speculative, based only on the known functions of related compounds. The synergistic or antagonistic effects of combining the 3-bromo-benzoic acid structure with a 5-(1H-pyrrol-1-yl) substituent are completely unknown.

Emerging Synthetic Strategies and Methodological Advances

While a definitive synthetic route for this compound has not been published, modern synthetic methodologies offer several plausible pathways. The construction of the N-aryl bond is a critical step, and numerous efficient methods for the N-arylation of pyrroles have been developed. These include classical approaches like the Paal-Knorr synthesis, as well as more contemporary transition-metal-catalyzed cross-coupling reactions. For instance, copper- or palladium-catalyzed coupling of a 3-bromo-5-aminobenzoic acid derivative with 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to pyrrole) or direct coupling of a boronic acid derivative of benzoic acid with pyrrole are viable strategies.

Recent advances in C-H functionalization also present exciting possibilities for more direct and atom-economical syntheses. A potential strategy could involve the direct C-H arylation of a pre-functionalized benzoic acid, or conversely, the C-H functionalization of an N-phenylpyrrole derivative. The use of nanoparticle catalysts is also an emerging area that could offer green and efficient synthetic routes.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-5-(1H-pyrrol-1-yl)benzoic acid, and how are reaction conditions optimized?

Answer: The synthesis typically involves halogenation of a pre-functionalized benzoic acid derivative. A common approach is brominating 5-(1H-pyrrol-1-yl)benzoic acid using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Solvent choice (e.g., DCM or THF) and stoichiometric ratios are critical to minimize di-substitution byproducts . Post-reaction purification via recrystallization or column chromatography ensures >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., pyrrole protons at δ 6.2–6.8 ppm, bromine-induced deshielding at C3) .
  • Mass Spectrometry (LC-MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 282.0) and fragmentation patterns to verify structural integrity .
  • FT-IR: Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) confirm functional groups .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer: The bromine atom at C3 serves as a leaving group, enabling Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. For example, palladium-catalyzed reactions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) yield biaryl derivatives, critical for drug discovery . Kinetic studies show that electron-rich pyrrole groups at C5 slightly deactivate the C-Br bond, requiring elevated temperatures (80–100°C) for efficient coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer: Discrepancies in melting points (e.g., 180–181°C vs. 286–289°C for analogs ) often arise from polymorphic forms or impurities. Researchers should:

  • Reproduce synthesis under inert conditions (N₂ atmosphere) to exclude oxidative byproducts.
  • Use differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Cross-validate spectral data with computational tools (e.g., DFT-predicted NMR shifts via Gaussian) .

Q. What experimental strategies optimize regioselectivity during functionalization of the pyrrole ring?

Answer: The pyrrole ring’s electron-rich nature directs electrophilic substitution to the α-position. To achieve β-functionalization:

  • Use bulky directing groups (e.g., SEM-protected pyrrole) to sterically block α-sites.
  • Employ transition-metal catalysis (e.g., Ru or Rh) for C-H activation at β-positions .
  • Monitor regioselectivity via in-situ IR or HPLC-MS to terminate reactions at optimal conversion .

Q. How can byproduct formation during bromination be minimized, and what analytical methods detect trace impurities?

Answer:

  • Byproduct Control: Limit excess brominating agents (e.g., ≤1.1 eq. Br₂) and use low temperatures (0–5°C) to suppress di-bromination.
  • Impurity Detection: UPLC-PDA at 254 nm identifies dibrominated analogs (retention time shifts) .
  • Mechanistic Insight: Computational modeling (e.g., DFT) predicts activation barriers for mono- vs. di-bromination pathways .

Q. What role does this compound play in designing enzyme inhibitors?

Answer: The compound serves as a scaffold for kinase inhibitors (e.g., targeting EGFR or VEGFR2):

  • The carboxylic acid group anchors the molecule to ATP-binding pockets via salt bridges.
  • The bromine atom allows late-stage diversification via cross-coupling to introduce hydrophobic moieties .
  • IC₅₀ values are optimized by modifying the pyrrole’s N-substituents (e.g., methyl vs. phenyl) to enhance binding affinity .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis NBS bromination in DCM Ru-catalyzed C-H functionalization
Characterization ¹H/¹³C NMR, LC-MS HR-MS/MS fragmentation mapping
Reactivity Suzuki coupling DFT-guided mechanistic studies
Data Analysis HPLC purity checks Multivariate analysis of reaction kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.